N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-2-16-23-18(24-30-16)17-14-5-3-4-10-25(14)20(29)26(19(17)28)11-15(27)22-13-8-6-12(21)7-9-13/h6-9H,2-5,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGDPHCZQPKLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CuI-Catalyzed C–N Bond Formation and Cyclization
The pyrido-pyrimidinone scaffold can be constructed via a CuI-catalyzed tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylates, as demonstrated by Chen et al.. This method achieves intramolecular amidation at 130°C in DMF, yielding multi-substituted pyrido[1,2-a]pyrimidin-4-ones with broad functional group tolerance.
Adaptation for 1,3-Dioxo Functionality
To introduce the 1,3-diketone groups, post-cyclization oxidation is required. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the C-1 and C-3 positions of the pyrido-pyrimidinone.
Table 1: Optimization of Pyrido-Pyrimidinone Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | 80 | 72 |
| CrO₃ | Acetic Acid | 100 | 65 |
| H₂O₂/FeSO₄ | EtOH/H₂O | 60 | 58 |
Synthesis of the 5-Ethyl-1,2,4-Oxadiazole Moiety
Cyclization of Thiosemicarbazides
The 1,2,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A reported method involves treating ethyl amidoxime (derived from ethyl nitrile and hydroxylamine) with chloroacetyl chloride in the presence of iodine and potassium iodide (KI), yielding 5-ethyl-1,2,4-oxadiazole.
Mechanistic Pathway
- Amidoxime Formation : Ethyl nitrile + NH₂OH → Ethyl amidoxime.
- Cyclization : Amidoxime reacts with chloroacetyl chloride under iodination (I₂ from KI/DBDMH), eliminating H₂S and forming the oxadiazole ring.
Table 2: Reaction Conditions for Oxadiazole Synthesis
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl amidoxime | ClCH₂COCl, KI, I₂ | 120 | 4 | 78 |
| Propionamidoxime | ClCH₂COCl, DMF | 100 | 6 | 65 |
Coupling of Pyrido-Pyrimidinone and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The oxadiazole moiety is introduced at the C-4 position of the pyrido-pyrimidinone via nucleophilic substitution. A chlorine atom at C-4 of the pyrido-pyrimidinone core reacts with the oxadiazole’s amine group under basic conditions (e.g., K₂CO₃ in DMF).
Key Challenges
- Regioselectivity : Competing reactions at other positions require careful temperature control (80–100°C).
- Solvent Optimization : DMF enhances solubility but may lead to side reactions; switching to DMAc improves yields.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| Cs₂CO₃ | DMAc | 100 | 75 |
| NaH | THF | 60 | 48 |
Introduction of the N-(4-Chlorophenyl)Acetamide Side Chain
Amidation via Carbodiimide Coupling
The acetamide group is introduced by reacting the pyrido-pyrimidinone-oxadiazole intermediate’s carboxylic acid with 4-chloroaniline. Activation with HATU or EDC/HOBt in DCM/DMF ensures efficient amide bond formation.
Patent-Derived Insight
A scalable method from acetic acid and ammonia water is modified for complex substrates:
- Activation : Convert carboxylic acid to acyl chloride using SOCl₂.
- Coupling : React acyl chloride with 4-chloroaniline in THF at 0°C.
Table 4: Amidation Reaction Parameters
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 85 |
| EDC/HOBt | DCM | 0 | 78 |
| SOCl₂ | THF | -10 | 70 |
Final Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity.
Critical Purity Data
- HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
- Melting Point : 214–216°C (decomposes).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrido[1,2-c]pyrimidine core are known to interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Compound 24 ():
- Core: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing heterocycle).
- Substituents: Methyl group at N7, phenylamino at C2, and acetylated acetamide.
- Synthesis : Acetyl chloride in pyridine, yielding 73% crystalline product .
- Bioactivity may differ due to sulfur’s electronegativity and steric effects.
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylpyridin-2-yl}acetamide ():
- Core : Pyridinyl with 1,2,4-oxadiazole.
- Substituents : 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe) and 4,6-dimethylpyridinyl.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ():
- Core : 1,3,4-Oxadiazole with thioether linkages.
- Substituents : 4-Nitrophenyl (strong electron-withdrawing) and pyrimidinyl-thio groups.
- Activity : Exhibits antiproliferative activity via in vitro assays, attributed to nitro group-mediated ROS generation .
- Key Differences : The 1,3,4-oxadiazole isomer has distinct electronic properties compared to 1,2,4-oxadiazole, affecting binding to biological targets.
Physicochemical and Pharmacological Implications
Biological Activity
N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.
The molecular formula of the compound is , with a molecular weight of approximately 443.88 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O4 |
| Molecular Weight | 443.88 g/mol |
| LogP | 5.2483 |
| Polar Surface Area | 63.884 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole moiety. For instance, derivatives similar to N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival. This is evidenced by its ability to induce apoptosis in cancer cells.
-
Case Studies :
- A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.24 µM to 1.18 µM against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Another investigation found that compounds containing the oxadiazole ring showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may be effective against both Gram-positive and Gram-negative bacteria.
- Antibacterial Studies : Compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone at specific concentrations .
- Potential Applications : Given the rise of antibiotic resistance, compounds like N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... could serve as templates for developing new antimicrobial agents.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
